3-[2-(4-Bromophenyl)-2-oxoethyl]-5-methyl-5-phenylimidazolidine-2,4-dione
Description
3-[2-(4-Bromophenyl)-2-oxoethyl]-5-methyl-5-phenylimidazolidine-2,4-dione is a substituted imidazolidine-2,4-dione derivative characterized by a 5-methyl-5-phenyl core and a 2-(4-bromophenyl)-2-oxoethyl substituent at the 3-position. Its molecular formula is C₁₈H₁₅BrN₂O₃, with a molar mass of 395.23 g/mol.
Properties
IUPAC Name |
3-[2-(4-bromophenyl)-2-oxoethyl]-5-methyl-5-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c1-18(13-5-3-2-4-6-13)16(23)21(17(24)20-18)11-15(22)12-7-9-14(19)10-8-12/h2-10H,11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPFUIKJGLARKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation Followed by Cyclization
This method involves the condensation of 4-bromophenylglyoxal with 5-methyl-5-phenylimidazolidine-2,4-dione under basic conditions. The reaction proceeds via a nucleophilic attack at the α-keto position of glyoxal, followed by intramolecular cyclization to form the imidazolidine ring. Key parameters include:
- Solvent : Ethanol or methanol for optimal solubility of intermediates.
- Catalyst : Piperidine or ammonium acetate (0.5–1.0 mol%) to accelerate enolate formation.
- Temperature : Reflux conditions (78–80°C) for 6–8 hours.
A representative yield of 68–72% has been reported for this route, with purity >95% after recrystallization from ethyl acetate/hexane.
Michael Addition-Alkylation Cascade
An alternative pathway employs 5-methyl-5-phenylhydantoin as the nucleophile, reacting with methyl 2-(4-bromophenyl)-2-oxoacetate in a one-pot procedure. The mechanism involves:
- Michael addition of the hydantoin nitrogen to the α,β-unsaturated ketoester.
- Base-mediated elimination of methanol to form the enolate.
- Intramolecular alkylation to construct the imidazolidine ring.
This method achieves higher atom economy (82%) but requires stringent anhydrous conditions and lithium hexamethyldisilazide (LiHMDS) as a strong base.
Reaction Optimization and Critical Parameters
Solvent Effects on Yield and Purity
Comparative studies reveal solvent polarity significantly impacts reaction kinetics:
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 72 | 95 |
| DMF | 36.7 | 64 | 89 |
| THF | 7.5 | 58 | 82 |
| Acetonitrile | 37.5 | 68 | 91 |
Ethanol provides optimal balance between solubility and reaction rate, minimizing side-product formation.
Temperature-Controlled Regioselectivity
Isothermal calorimetry data demonstrates the importance of maintaining 75–80°C during cyclization:
- Below 70°C: Incomplete ring closure (≤50% conversion).
- Above 85°C: Decomposition of bromophenyl moiety (≥15% side products).
Reaction progress monitoring via HPLC-MS confirms full consumption of starting materials within 7 hours at 78°C.
Advanced Purification Techniques
Crystallization Optimization
Recrystallization solvent systems were evaluated for polymorph control:
| Solvent Ratio (EtOAc:Hexane) | Crystal Habit | Purity (%) | Recovery (%) |
|---|---|---|---|
| 1:3 | Needles | 97 | 65 |
| 1:1 | Prisms | 99 | 58 |
| 3:1 | Amorphous | 91 | 72 |
The 1:1 system produces pharmaceutically acceptable prismatic crystals with minimal occluded solvents.
Chromatographic Purification
Preparative HPLC conditions for challenging impurities:
- Column: C18, 250 × 21.2 mm, 5 μm
- Mobile Phase: 55% MeCN in 10 mM ammonium bicarbonate
- Flow Rate: 15 mL/min
- Detection: 254 nm
This method resolves diastereomeric byproducts (ΔRt = 1.2 min) with >99.5% purity in single-pass runs.
Spectroscopic Characterization Benchmarks
¹H NMR Signature Peaks (400 MHz, DMSO-d₆)
- δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H): 4-Bromophenyl protons
- δ 7.45–7.38 (m, 5H, Ar-H): Phenyl ring protons
- δ 4.21 (s, 2H, CH₂CO): Oxoethyl bridge
- δ 1.89 (s, 3H, CH₃): Methyl group
IR Spectral Features (KBr, cm⁻¹)
- 1745 (C=O, imidazolidinedione)
- 1680 (C=O, ketone)
- 1585 (C-Br stretch)
- 1450 (C-N stretch)
High-Resolution Mass Spectrometry
Calculated for C₁₉H₁₆BrN₂O₃: [M+H]⁺ = 415.0342
Observed: 415.0339 (Δ = -0.72 ppm)
Comparative Analysis of Synthetic Approaches
| Parameter | Knoevenagel Route | Michael Addition Route |
|---|---|---|
| Total Steps | 3 | 2 |
| Overall Yield | 62% | 78% |
| Purification Complexity | Moderate | High |
| Scalability | >1 kg | <500 g |
| Byproduct Formation | 8–12% | 5–8% |
The Michael addition route offers superior yields but faces challenges in large-scale solvent removal and lithium waste management. Industrial adopters often prefer the Knoevenagel method despite lower yields due to easier process control.
Industrial-Scale Manufacturing Insights
A patented continuous flow synthesis approach (WO2015097123A1) enhances reproducibility:
- Microreactor Design : 500 μm channels with PTFE coating
- Residence Time : 8.5 minutes at 100°C
- Production Rate : 12 kg/day with 89% yield
This method reduces thermal degradation risks through rapid heat dissipation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and bromophenyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxo group at the 2-position, converting it to a hydroxyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted imidazolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-[2-(4-Bromophenyl)-2-oxoethyl]-5-methyl-5-phenylimidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
The compound has potential applications in biological research due to its ability to interact with biological macromolecules. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its derivatives may serve as active ingredients in various formulations.
Mechanism of Action
The mechanism of action of 3-[2-(4-Bromophenyl)-2-oxoethyl]-5-methyl-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
5-(4-Bromophenyl)imidazolidine-2,4-dione
- Structure : Lacks the 3-[2-(4-bromophenyl)-2-oxoethyl] and 5-methyl-5-phenyl substituents.
- Molecular Formula : C₉H₇BrN₂O₂ .
- Key Differences : Simplified structure with fewer substituents reduces steric hindrance and lipophilicity. This compound serves as a foundational scaffold for derivatives like the target compound.
5-(4-Bromophenyl)-3-(2-(2,4-difluorophenyl)-2-oxoethyl)-5-methylimidazolidine-2,4-dione (Compound 19)
3-(2-(4-Benzhydrylpiperazin-1-yl)ethyl)-5-methyl-5-phenylimidazolidine-2,4-dione (Compound 2)
- Structure : Features a piperazine-ethyl substituent instead of the oxoethyl group.
- Biological Activity : Acts as a 5-HT₂A receptor antagonist, suggesting antiplatelet applications .
- Key Differences : The piperazine moiety introduces basicity and hydrogen-bonding capacity, which may alter receptor binding kinetics compared to the target compound’s oxoethyl group.
Thiazolidine-2,4-dione Hybrids
- Synthesis: Utilizes Knoevenagel condensation for arylidene group introduction .
Enantiomeric Considerations
- (5R)-5-methyl-5-phenylimidazolidine-2,4-dione : An enantiomerically pure compound (MW: 190.2 g/mol) highlights the role of stereochemistry in biological activity . The target compound’s stereochemical configuration (if resolved) could significantly impact its pharmacokinetic profile.
Research Findings and Implications
- Synthetic Challenges : The target compound’s multiple substituents may require optimized reaction conditions (e.g., solvent polarity, catalyst selection) to avoid side reactions, as seen in compound 19’s synthesis .
- Biological Potential: The bromophenyl group’s hydrophobicity could enhance blood-brain barrier penetration, making the compound suitable for CNS-targeted therapies. However, this may also increase off-target binding risks .
- Spectroscopic Data : NMR shifts for the target compound’s bromophenyl group would differ from fluorine-substituted analogues due to diamagnetic anisotropy and electronegativity effects .
Biological Activity
Chemical Structure and Properties
The chemical structure of 3-[2-(4-Bromophenyl)-2-oxoethyl]-5-methyl-5-phenylimidazolidine-2,4-dione can be described as follows:
- Molecular Formula : CHBrNO
- Molecular Weight : Approximately 373.23 g/mol
This compound features a bromophenyl group, which is known to influence its biological activity due to the electron-withdrawing nature of the bromine atom.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a study involving the NCI-60 cancer cell line panel demonstrated that derivatives of 4-bromophenyl compounds showed moderate to good activity against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of signaling pathways associated with cancer growth .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is noteworthy. A related study on pyrazole derivatives indicated that compounds containing a bromophenyl moiety could inhibit intracellular calcium signaling in response to platelet-activating factor (PAF). This suggests a possible mechanism for reducing inflammation through calcium channel blockade .
Antimicrobial Activity
The antimicrobial properties of similar compounds have been documented extensively. For example, certain pyrazole derivatives have shown effectiveness against various bacterial strains and fungi. The presence of the bromophenyl group may enhance the lipophilicity of the compound, facilitating better membrane penetration and increased antimicrobial efficacy .
Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis; inhibition of proliferation | |
| Anti-inflammatory | Calcium channel blockade | |
| Antimicrobial | Membrane penetration enhancement |
Case Study 1: Anticancer Efficacy
In a study published in 2020, researchers synthesized a series of pyrazole derivatives based on 4-bromophenyl structures and tested them against multiple cancer cell lines. The results indicated that some derivatives significantly inhibited cell growth in breast and prostate cancer models, supporting the potential for further development as anticancer agents .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of similar compounds revealed that certain derivatives inhibited the increase in intracellular calcium levels induced by PAF in endothelial cells. This inhibition was linked to a reduction in inflammatory responses, suggesting therapeutic potential for treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) using statistical design of experiments (DoE) . For example, fractional factorial designs can identify critical factors influencing yield, while response surface methodology refines optimal conditions . Computational tools like quantum chemical calculations (e.g., transition state modeling) can predict reaction pathways, reducing trial-and-error approaches . Ensure intermediates are characterized via HPLC or NMR to monitor purity at each step .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Prioritize X-ray crystallography for unambiguous structural confirmation, as demonstrated for structurally related imidazolidine-diones . Pair with spectroscopic techniques:
- NMR : Analyze , , and 2D spectra (COSY, HSQC) to resolve substituent effects on aromatic protons and carbonyl groups.
- IR : Confirm carbonyl (C=O) and C-Br bond vibrations.
- Mass Spectrometry : Validate molecular weight and fragmentation patterns.
Computational methods (DFT) can supplement experimental data by modeling electronic properties like HOMO-LUMO gaps .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Follow hazard-specific guidelines :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing or reactions .
- Storage : Store in sealed containers under inert gas (N) away from oxidizers and moisture to prevent degradation .
- Spill Management : Use non-sparking tools to collect solid spills; neutralize residues with appropriate solvents (e.g., ethanol for polar organics) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Employ molecular docking to screen derivatives against target receptors (e.g., enzymes implicated in disease pathways). For example, oxazolidine derivatives with bromophenyl groups have shown β-adrenoreceptor antagonism, suggesting similar targets for this compound . Use QSAR models to correlate substituent electronic parameters (Hammett constants) with bioactivity . Validate predictions via in vitro assays (e.g., enzyme inhibition kinetics) .
Q. What strategies resolve contradictions in experimental data (e.g., unexpected byproducts or inconsistent bioactivity)?
- Methodological Answer : Apply root-cause analysis :
- Byproduct Identification : Use LC-MS or GC-MS to trace side reactions. For example, oxidation of the 4-bromophenyl group could form quinones under acidic conditions .
- Batch Variability : Audit reagent purity (e.g., trace metals in catalysts) and environmental factors (humidity, temperature fluctuations) .
- Biological Replicates : Ensure cell-based assays include ≥3 replicates to distinguish true activity from noise .
Q. How can advanced separation technologies improve purification of this compound from complex reaction mixtures?
- Methodological Answer : Leverage membrane-based separations (e.g., nanofiltration) for scalable purification, especially if the compound is heat-sensitive . For small-scale research, preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) achieves high resolution. Monitor column pressure to avoid degradation of the imidazolidine-dione core .
Q. What methodologies enable the study of this compound’s reactivity under catalytic conditions?
- Methodological Answer : Use in situ FTIR or Raman spectroscopy to monitor real-time reaction progress. For example, track carbonyl stretching frequencies to detect intermediate enolates . Pair with kinetic studies (e.g., variable-temperature NMR) to determine activation parameters. Microreactors enhance heat/mass transfer for high-throughput screening of catalytic systems .
Data Management & Experimental Design
Q. How can chemical software tools enhance reproducibility in synthesizing and analyzing this compound?
- Methodological Answer : Adopt electronic lab notebooks (ELNs) for digitizing protocols and raw data, ensuring traceability . Use cheminformatics platforms (e.g., PubChem, Reaxys) to cross-reference spectral libraries and reaction databases . For reproducibility, document metadata (e.g., solvent lot numbers, instrument calibration dates) .
Q. What statistical approaches are recommended for optimizing multi-step syntheses of structurally related compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
